![molecular formula C22H15ClFN3O3 B2713389 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile CAS No. 931317-70-3](/img/structure/B2713389.png)
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile
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Description
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H15ClFN3O3 and its molecular weight is 423.83. The purity is usually 95%.
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Scientific Research Applications
Tetrel Bonding Interactions
Research on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with similar functional groups, highlights the significance of such interactions in the self-assembly and molecular recognition processes. Tetrel bonding involves elements in group 14 of the periodic table and plays a critical role in crystal engineering and molecular design. The study elucidates how the nucleophilic/electrophilic nature of functional groups influences interaction energy, offering insights into designing compounds with desired properties (Ahmed et al., 2020).
Fluorinated Heterocyclic Compounds
The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles presents a methodology relevant to the synthesis of fluorinated heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Such methods enable the introduction of fluorine atoms into heterocycles, impacting their physical, chemical, and biological properties (Buscemi et al., 2001).
Antimicrobial Activities of Triazole Derivatives
The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities demonstrate the potential of heterocyclic compounds in addressing microbial resistance. This research indicates that the structural modification of triazole compounds can lead to significant antimicrobial properties, showcasing the application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Properties of Heterocyclic Compounds
The study on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties reveals the importance of heterocyclic compounds in the development of fluorescent materials. These compounds exhibit potential as fluorescent whitening agents for polyester fibers, highlighting the application of heterocyclic chemistry in materials science (Rangnekar & Rajadhyaksha, 1986).
Antibacterial, Antiurease, and Antioxidant Activities
The investigation into the antibacterial, antiurease, and antioxidant activities of 1,2,4-triazole Schiff base and amine derivatives underscores the multifaceted applications of heterocyclic compounds in therapeutics and agriculture. This study showcases how structural diversity within heterocyclic frameworks can lead to compounds with varied biological activities, supporting the ongoing search for new bioactive molecules (Sokmen et al., 2014).
properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O3/c23-15-3-7-17(8-4-15)28-13-18-9-10-20(29-18)22-27-19(11-25)21(30-22)26-12-14-1-5-16(24)6-2-14/h1-10,26H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALDEJSWZGWDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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